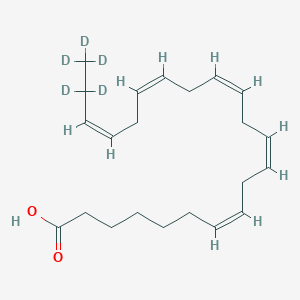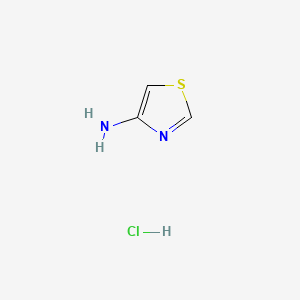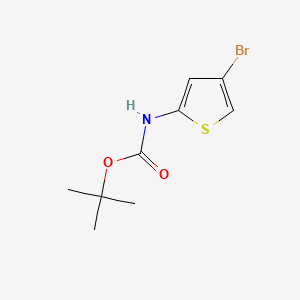
1-(4-Bromo-phenyl)-pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Bromo-phenyl)-pyrrolidin-3-ol” is a pyrrolidine derivative with a bromophenyl group attached at the 1-position and a hydroxyl group at the 3-position . Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. The bromophenyl group is a common functional group in organic chemistry, often used in medicinal chemistry due to its bioactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely show typical characteristics of pyrrolidines and bromophenyl compounds. Pyrrolidines have a five-membered ring with one nitrogen atom, and the bromophenyl group would consist of a phenyl ring with a bromine atom attached .Chemical Reactions Analysis
The bromine atom in the bromophenyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions . The hydroxyl group can participate in condensation reactions, and the pyrrolidine ring can undergo various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Bromophenyl compounds are generally non-polar and hydrophobic, while the presence of the hydroxyl group would introduce some polarity .Applications De Recherche Scientifique
Versatility in Medicinal Chemistry
The pyrrolidine ring, a key structural component of 1-(4-Bromo-phenyl)-pyrrolidin-3-ol, is widely utilized in drug discovery due to its saturated scaffold that allows for efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage. This feature, known as "pseudorotation," enhances the molecule's interaction with biological targets, leading to selectivity and potential therapeutic benefits. The review by Petri et al. (2021) highlights bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, underlining the importance of this scaffold in designing compounds with varied biological profiles. This research underscores the potential of this compound derivatives in medicinal chemistry, particularly in the development of novel compounds for treating human diseases (Petri et al., 2021).
Role in Synthesis of Optoelectronic Materials
Quinazolines and pyrimidines, chemically related to the pyrrolidine scaffold, have been extensively researched for their applications in electronic devices due to their luminescent properties. The work of Lipunova et al. (2018) elaborates on the synthesis and application of quinazoline derivatives for optoelectronic materials, indicating the structural flexibility and functional adaptability of compounds related to this compound. These materials are valuable for fabricating organic light-emitting diodes (OLEDs), image sensors, and other electronic components, showcasing the compound's significance beyond medicinal applications (Lipunova et al., 2018).
Contribution to Molecular Stereochemistry
The stereochemistry of phenylpiracetam, a derivative of pyrrolidin-2-one, highlights the influence of stereoisomers on the biological activity of compounds. The study by Veinberg et al. (2015) demonstrates how different stereoisomers of pyrrolidin-2-one derivatives exhibit varied biological profiles, emphasizing the importance of stereochemical considerations in drug design. This research is pertinent to compounds like this compound, as it suggests that modifications to the pyrrolidine scaffold can lead to significant differences in biological activity and therapeutic potential (Veinberg et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(4-bromophenyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAGQCJOIGKVLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302649 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536742-64-0 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536742-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)






